molecular formula C16H13BrN2 B11695742 1-(2-bromoprop-2-en-1-yl)-2-phenyl-1H-benzimidazole

1-(2-bromoprop-2-en-1-yl)-2-phenyl-1H-benzimidazole

Cat. No.: B11695742
M. Wt: 313.19 g/mol
InChI Key: XGQBTFOINCGEAU-UHFFFAOYSA-N
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Description

1-(2-BROMOPROP-2-EN-1-YL)-2-PHENYL-1H-1,3-BENZODIAZOLE is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-BROMOPROP-2-EN-1-YL)-2-PHENYL-1H-1,3-BENZODIAZOLE typically involves the reaction of 2-phenyl-1H-1,3-benzodiazole with 2-bromoprop-2-en-1-yl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

1-(2-BROMOPROP-2-EN-1-YL)-2-PHENYL-1H-1,3-BENZODIAZOLE undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.

    Reduction Reactions: Reduction can lead to the formation of the corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield the corresponding azide derivative, while reduction with sodium borohydride would produce the corresponding alcohol.

Scientific Research Applications

1-(2-BROMOPROP-2-EN-1-YL)-2-PHENYL-1H-1,3-BENZODIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-BROMOPROP-2-EN-1-YL)-2-PHENYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-BROMOPROP-2-EN-1-YL)-2-PHENYL-1H-1,3-BENZODIAZOLE is unique due to its specific combination of a benzodiazole core with a bromopropenyl group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H13BrN2

Molecular Weight

313.19 g/mol

IUPAC Name

1-(2-bromoprop-2-enyl)-2-phenylbenzimidazole

InChI

InChI=1S/C16H13BrN2/c1-12(17)11-19-15-10-6-5-9-14(15)18-16(19)13-7-3-2-4-8-13/h2-10H,1,11H2

InChI Key

XGQBTFOINCGEAU-UHFFFAOYSA-N

Canonical SMILES

C=C(CN1C2=CC=CC=C2N=C1C3=CC=CC=C3)Br

Origin of Product

United States

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